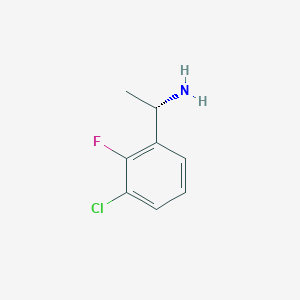

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Overview

Description

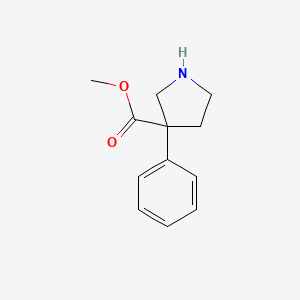

“(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” is a chemical compound with the molecular formula C8H9ClFN and a molecular weight of 173.61 g/mol . It is also known as lorcaserin.

Molecular Structure Analysis

The molecular structure of “(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine” consists of a single carbon chain with an amine group at one end and a phenyl ring substituted with chlorine and fluorine atoms . The InChI string isInChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.07 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 209.0174329 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications

Synthesis and Crystal Structures

Synthesis of Fluorine-Substituted Derivatives

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized, demonstrating improved water solubility and potential for inhibitory effects on LPS-induced NO secretion compared to starting ketones (Sun et al., 2019).

Optically Active Biphenyl Derivatives

The synthesis of optically active 3,3’-disubstituted biphenyl derivatives, including fluorescent detectors for amino alcohols and metal cations, was achieved through palladium-catalyzed amination (Shaferov et al., 2020).

Crystal Structure of a Chiral Sec-Amine

The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine, was determined, offering insights into its molecular conformation (Adeleke & Omondi, 2022).

Antimicrobial and Anti-Inflammatory Applications

Synthesis of Schiff Bases

Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity, highlighting their potential in medical applications (Puthran et al., 2019).

Anti-Inflammatory Activity

The aforementioned fluorine-substituted derivatives exhibited promising potential for anti-inflammatory applications, specifically in inhibiting LPS-induced NO secretion (Sun et al., 2019).

Photocatalysis and Fluorescence

Photocatalytic Oxidation

Photocatalysts such as 9-fluorenone were used for oxidation of non-activated alcohols and oxygenation of tertiary amines, showcasing a methodology for late-stage modification of amines (Zhang et al., 2020).

Fluorescent Markers for Lipid Droplets

Compounds constructed with 1,8-naphthalimide were used as fluorescent markers for lipid droplets in cell imaging, demonstrating their utility in biological imaging applications (Ni et al., 2020).

Corrosion Inhibition

- Corrosion Inhibitors: Amine derivative compounds were synthesized and demonstrated effective corrosion inhibition performances on mild steel in HCl medium, highlighting their potential in industrial applications (Boughoues et al., 2020).

properties

IUPAC Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEUCESYXQXKOY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1469446.png)